molecular formula C22H18ClN3O3S2 B2758517 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886926-16-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2758517
CAS RN: 886926-16-5
M. Wt: 471.97
InChI Key: DDSCFOHNSOAANN-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 471.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a compound that can be synthesized through various chemical reactions involving sulfonyl chloride, benzamide, and pyridine derivatives. For example, 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate in the synthesis of Tianeptine, was synthesized from 4-chloro-2-sulfonylchloride methyl benzoate via condensation, methylation, hydrogenolysis, and cyclization (Z. Xiu-lan, 2009). This process exemplifies the complexity and the synthetic routes that can be employed to create derivatives of benzamide and thiazol compounds for various applications in scientific research.

Potential Therapeutic Applications

Research into the therapeutic applications of compounds similar to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has shown promise in various areas:

  • Antimalarial and Antiviral Activity : Sulfonamide derivatives, including those with structural similarities to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, have been investigated for their potential as antimalarial and antiviral agents. These compounds have been tested for their in vitro antimalarial activity and characterized by their ADMET properties (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

  • Anticancer Agents : Derivatives of benzamide, such as indapamide derivatives, have been synthesized and evaluated for their proapoptotic activity against cancer cell lines, indicating potential applications in cancer treatment (Ö. Yılmaz et al., 2015).

Molecular Docking and Computational Studies

Computational calculations and molecular docking studies have been utilized to explore the interactions of sulfonamide derivatives with biological targets, providing insights into their potential therapeutic uses. These studies help in understanding how such compounds can be optimized for better efficacy and selectivity towards specific diseases (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-14-17(23)10-11-18-20(14)25-22(30-18)26(13-15-7-5-6-12-24-15)21(27)16-8-3-4-9-19(16)31(2,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSCFOHNSOAANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

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